molecular formula C10H11N3O B067340 Acetamide, N-1H-benzimidazol-1-yl-N-methyl-(9CI) CAS No. 176101-95-4

Acetamide, N-1H-benzimidazol-1-yl-N-methyl-(9CI)

Cat. No.: B067340
CAS No.: 176101-95-4
M. Wt: 189.21 g/mol
InChI Key: ZPABCEVMXQJKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-Benzimidazol-1-yl)-N-methylacetamide is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions

N-(1H-Benzimidazol-1-yl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of N-(1H-Benzimidazol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects .

Properties

CAS No.

176101-95-4

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N-(benzimidazol-1-yl)-N-methylacetamide

InChI

InChI=1S/C10H11N3O/c1-8(14)12(2)13-7-11-9-5-3-4-6-10(9)13/h3-7H,1-2H3

InChI Key

ZPABCEVMXQJKOW-UHFFFAOYSA-N

SMILES

CC(=O)N(C)N1C=NC2=CC=CC=C21

Canonical SMILES

CC(=O)N(C)N1C=NC2=CC=CC=C21

Synonyms

Acetamide, N-1H-benzimidazol-1-yl-N-methyl- (9CI)

Origin of Product

United States

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